4-tert-butyl-2-oxo-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyrrolidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with the molecular formula C17H21N3O3 . It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis .
Synthesis Analysis
The synthesis of this compound involves several steps. The first step involves the preparation of (S)-tert-butyl 4-oxo-2-pyrrolidinecarboxylate, which is then reacted with thiazolidine to yield (S)-tert-butyl 4-oxo-2- (thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate . Another synthesis method involves the reaction of (2S)-1-tertbutyloxycarbonyl-4-oxa-tetramethyleneimine-2-carboxylic acid with thiazolidine and N-diisopropylethylamine in ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound has been investigated by X-ray diffraction . The bond lengths are comparable with those found in previous reports .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of (S)-tert-butyl 4-oxo-2-pyrrolidinecarboxylate with thiazolidine to yield (S)-tert-butyl 4-oxo-2- (thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate . Another reaction involves the reaction of (2S)-1-tertbutyloxycarbonyl-4-oxa-tetramethyleneimine-2-carboxylic acid with thiazolidine and N-diisopropylethylamine in ethyl acetate .Physical And Chemical Properties Analysis
The compound is a complex organic molecule with the molecular formula C17H21N3O3 . It has anti-inflammatory properties .Scientific Research Applications
- The crystal structure of this compound has been investigated using X-ray diffraction. The study provides details on its triclinic crystal system, unit cell parameters, and atomic coordinates. The crystallographic data can aid in understanding its three-dimensional arrangement and potential interactions with other molecules .
- Among its derivatives, compounds 1a and 1b have shown good antimicrobial potential. Further research in this area could explore its effectiveness against specific pathogens and mechanisms of action .
- Researchers have explored the application of science, technology, and innovation solutions to enhance participation in climate change adaptation. While not directly related to this compound, understanding its properties may contribute to broader efforts in environmental resilience .
- In scientific fields, LLMs (such as language models based on neural networks) have revolutionized text analysis and data handling. These models excel in various applications, including understanding molecular structures and predicting properties .
- The compound’s tert-butyl group is commonly used in organic synthesis. For instance, N-tert-butyl amides can be synthesized via reactions with benzoic acid derivatives. Investigating its reactivity and applications in amide synthesis could be valuable .
- The compound can undergo a conversion to 1H-indene-1,3(2H)-dione. Understanding this transformation and its potential applications could be an interesting avenue for further research .
Crystallography and Structural Analysis
Antimicrobial Potential
Climate Change Adaptation
Large Language Models (LLMs)
Synthesis of N-tert-butyl Amides
Formation of 1H-indene-1,3(2H)-dione
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,3)9-7-17-13(21)12(9)14(22)18-8-4-5-10-11(6-8)20-15(23)19-10/h4-6,9,12H,7H2,1-3H3,(H,17,21)(H,18,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXPZRXRQVEZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrrolidine-3-carboxamide |
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